Z-Ala-Ser methyl ester

描述

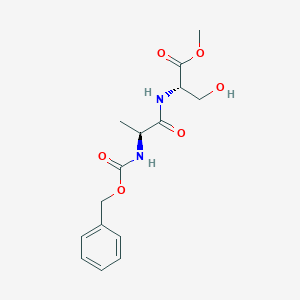

Z-Ala-Ser methyl ester is a dipeptide derivative composed of N-benzyloxycarbonyl-L-alanine and L-serine methyl ester. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. Its molecular weight is 324.33 g/mol, and it is typically found as a white to off-white powder .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Ser methyl ester involves the protection of the amino group of L-alanine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group of L-serine with methanol. The general steps are as follows:

Protection of L-Alanine: The amino group of L-alanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Esterification of L-Serine: The carboxyl group of L-serine is esterified using methanol and an acid catalyst like hydrochloric acid.

Coupling Reaction: The protected L-alanine and esterified L-serine are coupled using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can enhance efficiency and yield .

Types of Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the serine residue.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Formation of N-benzyloxycarbonyl-L-alanine and L-serine.

Oxidation: Oxidized derivatives of the serine residue.

Reduction: Reduced derivatives of the alanine or serine residues.

科学研究应用

Chemical Research

Peptide Synthesis

Z-Ala-Ser methyl ester acts as a significant building block in the synthesis of peptides. Its unique structure, featuring a benzyloxycarbonyl protection group, allows for selective reactions during peptide formation. The general synthetic route involves protecting the amino group of L-alanine and esterifying the carboxyl group of L-serine with methanol, followed by coupling these components using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Model Compound for Peptide Studies

This compound is often employed as a model to study peptide bond formation and hydrolysis mechanisms. Its behavior under various conditions provides insights into the stability and reactivity of peptide bonds, which are crucial for understanding protein chemistry .

Biological Applications

Enzymatic Studies

this compound serves as a substrate in enzymatic studies, particularly those investigating serine proteases and other enzymes that interact with serine residues. The compound's ability to mimic natural substrates allows researchers to explore enzyme kinetics and mechanisms .

Protein-Protein Interactions

The hydroxyl group present in serine enhances the compound's ability to participate in hydrogen bonding, making it useful for studying protein-protein interactions. Such studies are vital for understanding cellular signaling pathways and the development of therapeutic agents targeting specific protein interactions .

Medical Applications

Peptide-Based Drug Development

this compound is instrumental in developing peptide-based pharmaceuticals. Its structural properties enable it to be incorporated into larger peptide sequences that can exhibit biological activity, such as antimicrobial or anticancer effects .

Drug Delivery Systems

The compound's ability to enhance the permeability of serine across cell membranes suggests potential applications in drug delivery systems. By modifying drug molecules with this compound, researchers aim to improve bioavailability and therapeutic efficacy .

Industrial Applications

Production of Bioactive Peptides

In industrial settings, this compound is utilized to synthesize bioactive peptides that have applications in food technology and nutraceuticals. The compound's role as an intermediate in synthesizing complex organic molecules further emphasizes its industrial relevance .

作用机制

The mechanism of action of Z-Ala-Ser methyl ester primarily involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack by the amino group of one amino acid on the carbonyl carbon of another, facilitated by coupling agents. This compound can also interact with enzymes and proteins, influencing their structure and function .

相似化合物的比较

Z-Ala-Gly methyl ester: Similar structure but with glycine instead of serine.

Z-Ala-Leu methyl ester: Contains leucine instead of serine.

Z-Ala-Val methyl ester: Contains valine instead of serine.

Uniqueness: Z-Ala-Ser methyl ester is unique due to the presence of the serine residue, which introduces a hydroxyl group that can participate in additional hydrogen bonding and chemical reactions. This makes it particularly useful in studies involving phosphorylation and other post-translational modifications .

生物活性

Z-Ala-Ser methyl ester, also known as Methyl ((benzyloxy)carbonyl)-L-serinate, is a derivative of the amino acid serine that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula (C₁₁H₁₃N₃O₄) and a molecular weight of approximately 253.25 g/mol. The presence of a benzyloxycarbonyl protecting group enhances its solubility and reactivity, making it a valuable intermediate in peptide synthesis and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- A benzyloxycarbonyl (Z) protecting group.

- A serine residue that plays a critical role in its biological activity.

- A methyl ester group which increases permeability across cell membranes, potentially improving bioavailability.

Biological Activities

This compound exhibits several biological activities primarily attributed to its serine component. Notably:

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also possess these properties. Research indicates that derivatives of serine can inhibit bacterial growth, making them candidates for antibiotic development.

- Enzymatic Interactions : The compound may interact with specific enzymes or receptors involved in metabolic pathways, influencing cellular signaling and potentially leading to therapeutic effects .

- Anticancer Potential : Studies on related compounds indicate that modifications in the structure can enhance anticancer activity. For instance, methylation at specific positions has been shown to improve the bioactivity of peptidic compounds against cancer cell lines .

Anticancer Activity

A study focusing on the structure–activity relationship (SAR) of peptidic analogues demonstrated that subtle modifications in the structure of similar compounds can significantly alter their biological activity. For instance, a series of methylated analogues exhibited varying degrees of growth inhibition against MCF-7 breast cancer cells, with one analogue showing four times greater potency than its parent compound .

Antimicrobial Activity

Research into small molecular weight bioactive compounds from microbial origins has revealed their dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). These findings suggest that this compound could be explored for similar dual functionalities, especially given its structural characteristics that align with known bioactive peptides .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Benzyl ((benzyloxy)carbonyl)-L-serinate | 21209-51-8 | 0.98 |

| Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | 14464-15-4 | 1.00 |

| (S)-Benzyl (2-oxooxetan-3-yl)carbamate | 26054-60-4 | 0.97 |

This table illustrates the close structural relationships between this compound and other compounds, which may influence their biological activities.

属性

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-10(13(19)17-12(8-18)14(20)22-2)16-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,21)(H,17,19)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVXGMLTOPUJTE-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426752 | |

| Record name | Z-Ala-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-34-8 | |

| Record name | Z-Ala-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。